molecular formula C8H18OS B1346571 Dibutyl sulphoxide CAS No. 2168-93-6

Dibutyl sulphoxide

Cat. No.: B1346571
CAS No.: 2168-93-6
M. Wt: 162.3 g/mol
InChI Key: LOWMYOWHQMKBTM-UHFFFAOYSA-N
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Description

Dibutyl sulphoxide is a useful research compound. Its molecular formula is C8H18OS and its molecular weight is 162.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Properties

IUPAC Name

1-butylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18OS/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWMYOWHQMKBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176070
Record name Butane, 1,1'-sulfinylbis-
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Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale yellow hygroscopic solid; mp = 31-34 deg C; [Alfa Aesar MSDS]
Record name Butyl sulfoxide
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CAS No.

2168-93-6
Record name Dibutyl sulfoxide
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Record name Butane, 1,1'-sulfinylbis-
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Record name Butane, 1,1'-sulfinylbis-
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Record name Dibutyl sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dibutyl sulfoxide has the molecular formula C8H18OS and a molecular weight of 162.28 g/mol. Key spectroscopic data include:

  • IR (neat): Strong absorption at ~1020 cm-1 due to the S=O stretching vibration. []

A: Yes, dibutyl sulfoxide is a stable compound under normal storage conditions. It is a colorless to pale yellow liquid with a characteristic odor. []

A: Yes, DBSO can act both as a ligand and a precatalyst. For instance, it serves as a ligand in the complex [Ru(NH3)5(butyl sulfoxide)]2+ []. Furthermore, research has shown that DBSO and other tert-butyl sulfoxides can act as precatalysts in reactions involving the in-situ generation of sulfenate anions, which exhibit catalytic activity. These anions can participate in coupling reactions, enabling the formation of various products, such as stilbenes and alkynes, from readily available starting materials. []

ANone: Sulfenate anions derived from dibutyl sulfoxide have shown promise as catalysts in various organic reactions:

  • Coupling of benzyl halides to form stilbenes: DBSO effectively catalyzes the coupling of different benzyl halides, demonstrating its potential for constructing C-C bonds. []
  • Cross-coupling of benzyl halides with benzaldehyde derivatives to yield alkynes: This reaction expands the synthetic utility of sulfenate anion catalysis, allowing access to a broader range of valuable alkynes. []

ANone: Dibutyl sulfoxide has been investigated as an extractant for separating metal ions from aqueous solutions.

  • Extraction of phosphoric acid: DBSO has proven to be a powerful solvent for extracting wet-process phosphoric acid, even at low concentrations. This property makes it a potential candidate for extracting phosphoric acid from low-grade phosphate ores. []
  • Extraction of zirconium from nitric acid: DBSO effectively extracts zirconium from nitric acid solutions, demonstrating high selectivity for zirconium over various other metal ions, making it a potential candidate for separating zirconium from its ores. []
  • Extraction of uranium: DBSO dissolved in petroleum ether has shown effectiveness in the quantitative extraction of uranium from nitric acid solutions. This method is considered simple, efficient, and economical for uranium extraction. []

ANone: DBSO coordinates with metal ions through its oxygen atom, forming metal-DBSO complexes. The stoichiometry of the extracted complex can vary depending on the metal ion and extraction conditions. For example:

  • Zirconium: The stoichiometric composition of the extracted complex is ZrO(NO3)2·DBSO, suggesting that one DBSO molecule coordinates with one zirconium ion. []
  • Uranium: The extracted species is UO2(NO3)2·2DBSO, indicating that two DBSO molecules coordinate with one uranium ion. []

ANone: Several factors can influence the extraction efficiency of DBSO, including:

  • Acid concentration: The extraction efficiency of DBSO for metal ions is often dependent on the concentration of acid in the aqueous phase. For example, the extraction of uranium by DBSO is optimal from 2 M HNO3. []
  • DBSO concentration: Increasing the concentration of DBSO generally leads to higher extraction efficiency, as observed in the extraction of hafnium from nitric acid. []
  • Temperature: The extraction process is often exothermic. For instance, the extraction of phosphoric acid using DBSO was determined to be exothermic with an enthalpy change (ΔH) of -5.86 kJ/mol. []
  • Presence of interfering ions: The presence of certain ions in the aqueous phase can interfere with the extraction of the target metal ion. For example, phosphate, fluoride, and oxalate ions were found to significantly hinder the extraction of hafnium by DBSO. []

ANone: DBSO's structure, characterized by a polar sulfoxide group (S=O) and two non-polar butyl chains, contributes to its effectiveness as an extractant:

    ANone: While specific structure-activity relationships for DBSO have not been extensively reported in the provided literature, it is generally understood that modifying the alkyl chain length or introducing substituents on the butyl groups could impact the compound's:

        ANone: Various analytical techniques are employed to study and quantify DBSO and its interactions:

        • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Used to determine the structure and purity of DBSO. []
        • Infrared (IR) spectroscopy: Employed to identify functional groups, particularly the characteristic S=O stretching vibration. []
        • Gas Chromatography (GC): Can be used to analyze DBSO and its degradation products, particularly in complex mixtures. []
        • Mass Spectrometry (MS): Often coupled with GC or other separation techniques to identify and quantify DBSO and its derivatives. []
        • X-ray diffraction: Employed to determine the crystal structures of DBSO-containing compounds and complexes. [, , ]

        ANone: Yes, depending on the specific application, several alternatives to DBSO exist:

        • Other sulfoxides: Other alkyl sulfoxides, such as dimethyl sulfoxide (DMSO), could potentially be used as alternatives in certain extraction or synthetic applications. [, ]
        • Phosphine oxides: Trialkylphosphine oxides, such as tributylphosphine oxide (TBPO), share structural similarities with DBSO and have been investigated for metal extraction. []

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